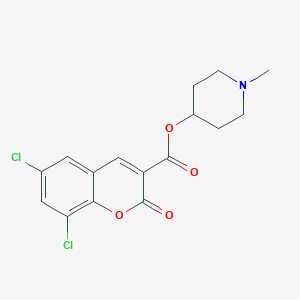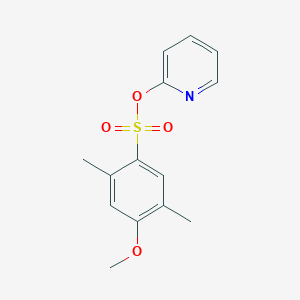
2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate, also known as PMSF, is a commonly used serine protease inhibitor. It is a white crystalline powder that is soluble in water, ethanol, and methanol. PMSF is widely used in biochemistry and molecular biology research due to its ability to inhibit serine proteases, which are enzymes that cleave peptide bonds in proteins.
Mécanisme D'action
2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate works by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. It does this by forming a covalent bond with the serine residue in the active site of the enzyme. Once bound, 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate cannot be removed, which makes it a useful tool for studying the role of serine proteases in various biological processes.
Biochemical and Physiological Effects:
2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of trypsin, chymotrypsin, and other serine proteases. In addition, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate has also been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other types of proteases. However, one limitation of using 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate is its irreversible binding to serine proteases. This makes it difficult to study the effects of transient inhibition of these enzymes.
Orientations Futures
There are several future directions for research involving 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate. One area of interest is the development of more specific and reversible inhibitors of serine proteases. Another area of interest is the study of the effects of 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate on different types of serine proteases and their substrates. Finally, 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate could be used in the development of new drugs for the treatment of diseases involving serine proteases, such as Alzheimer's disease and cancer.
Méthodes De Synthèse
2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate is synthesized by reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate is commonly used in biochemical and molecular biology research to inhibit serine proteases. Serine proteases play important roles in many biological processes, including blood clotting, digestion, and inflammation. By inhibiting these enzymes, researchers can study the effects of their inhibition on various biological processes.
Propriétés
Nom du produit |
2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate |
|---|---|
Formule moléculaire |
C14H15NO4S |
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
pyridin-2-yl 4-methoxy-2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C14H15NO4S/c1-10-9-13(11(2)8-12(10)18-3)20(16,17)19-14-6-4-5-7-15-14/h4-9H,1-3H3 |
Clé InChI |
AOCHOSQLOUAXSX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=N2)C)OC |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=N2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



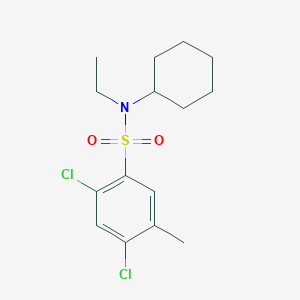
![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
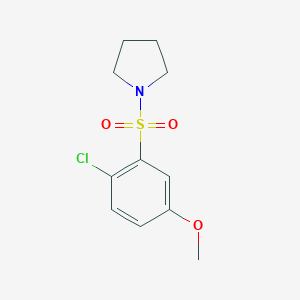
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)
![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)
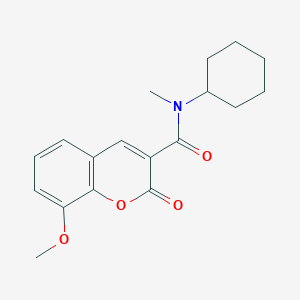
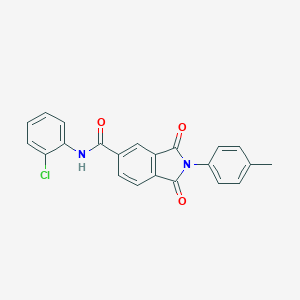
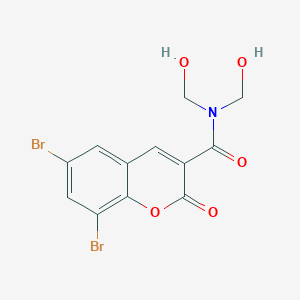
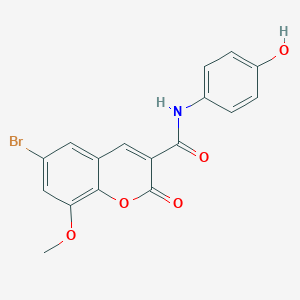
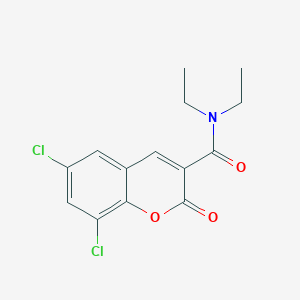
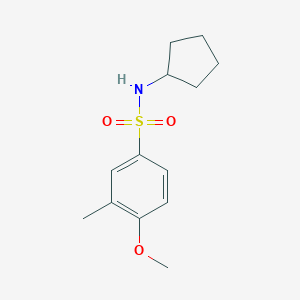
![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
